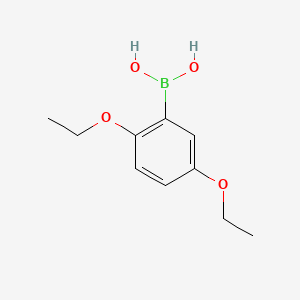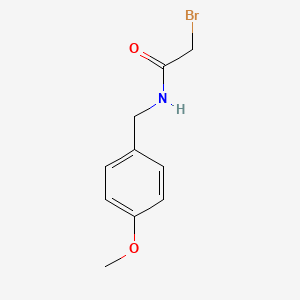
2-Bromo-N-(4-methoxybenzyl)acetamide
Vue d'ensemble
Description
2-Bromo-N-(4-methoxybenzyl)acetamide is a chemical compound with the CAS Number: 144581-86-2. It has a molecular weight of 258.11 and its IUPAC name is 2-bromo-N-(4-methoxybenzyl)acetamide .
Molecular Structure Analysis
The InChI code for 2-Bromo-N-(4-methoxybenzyl)acetamide is 1S/C10H12BrNO2/c1-14-9-4-2-8(3-5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13). This code provides a specific representation of the molecule’s structure .Physical And Chemical Properties Analysis
2-Bromo-N-(4-methoxybenzyl)acetamide is a solid at room temperature. It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Antioxidant Potential : Nitrogen-containing bromophenols, similar in structure to 2-Bromo-N-(4-methoxybenzyl)acetamide, have been isolated from marine red algae and demonstrated significant radical scavenging activity. These compounds, including 2-Bromo-N-(4-methoxybenzyl)acetamide, may have potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
Organic Synthesis : The compound has been used in the regioselective synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones, a class of organic compounds, through radical cyclization, demonstrating its utility in organic synthesis processes (Majumdar & Mukhopadhyay, 2003).
Synthesis of Protected Amines : It has been utilized in the synthesis of p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts, which are versatile reagents for the synthesis of N-alkylacetamide and carbamates. These are used in the synthetic studies of natural and pharmaceutical products (Sakai et al., 2022).
Photoreactivity Studies : Its derivatives have been studied for their photoreactivity, particularly in the context of molecules with substituted nitrobenzyl groups, which decompose under irradiation. This has implications for understanding the behavior of such compounds under light exposure (Katritzky et al., 2003).
Forensic Chemistry : In forensic chemistry, derivatives of 2-Bromo-N-(4-methoxybenzyl)acetamide have been synthesized and analyzed to identify novel psychoactive substances. This research aids in the understanding and identification of new drugs of abuse (Abiedalla et al., 2021).
Oligoribonucleotide Synthesis : The compound has been used in the synthesis of oligoribonucleotides, serving as a new protecting group for the 2′-hydroxyl group of adenosine, a key component in the construction of oligonucleotides (Takaku & Kamaike, 1982).
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-14-9-4-2-8(3-5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUHVSDGEXCCKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(4-methoxybenzyl)acetamide | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


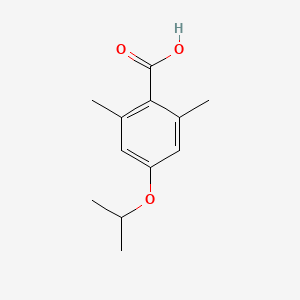
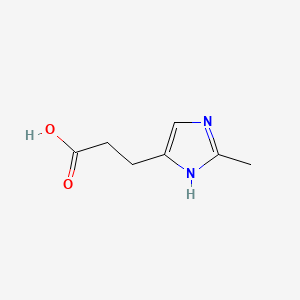
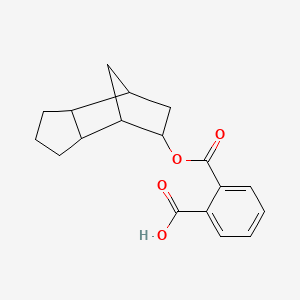

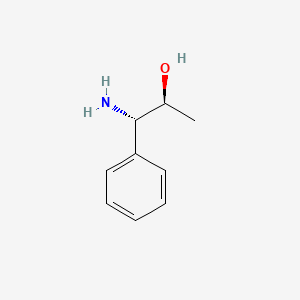
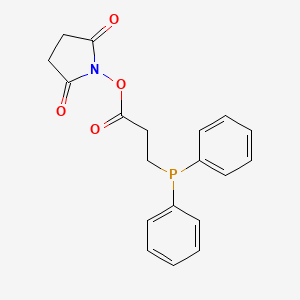



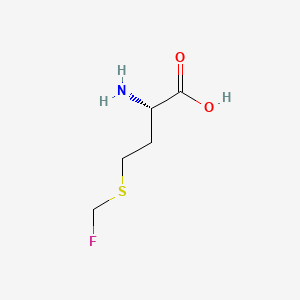
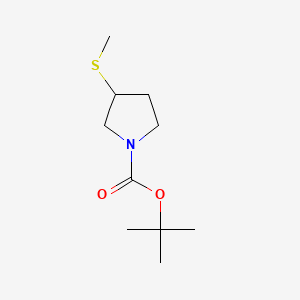
![trans-11-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B599575.png)
